molecular formula C15H26O2 B8490474 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane CAS No. 52418-99-2

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane

Cat. No. B8490474
CAS RN: 52418-99-2
M. Wt: 238.37 g/mol
InChI Key: DAQQSPIJHFVOKW-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52418-99-2

Product Name

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

2-(4,4-dimethyloct-1-yn-3-yloxy)oxane

InChI

InChI=1S/C15H26O2/c1-5-7-11-15(3,4)13(6-2)17-14-10-8-9-12-16-14/h2,13-14H,5,7-12H2,1,3-4H3

InChI Key

DAQQSPIJHFVOKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C#C)OC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 23.1 g. (0.150 mole) of 4,4-dimethyl-1-octyn-3-ol (Example 994) in 126 g. of freshly distilled dihydropyran is added 1 drop of phosphorus oxychloride and the solution is maintained at ambient temperature in a tightly stoppered flask for 20 hours. Five drops of triethylamine are then added and the mixture is evaporated in vacuo to an oil. The oil is chromatographed on 600 g. of silica gel and the product is eluted with 5% ethyl acetate in benzene yielding a colorless oil.
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Synthesis routes and methods II

Procedure details

To a solution of 58 parts of 4,4-dimethyl-1-octyn-3-ol in 116 parts by volume of dry benzene is added first 158 parts of tetrahydropyran then, with cooling, 0.29 part of p-toluenesulfonic acid. The reaction mixture is stored at room temperature for about 16 hours, then is diluted with benzene and washed successively with dilute aqueous sodium hydroxide and water. Drying over anhydrous sodium sulfate followed by removal of the solvent under reduced pressure affords 4,4-dimethyl-1-octyn-3-ol tetrahydropyran-2-yl ether.
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